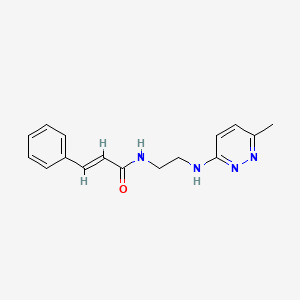

N-(2-((6-甲基吡啶并嘧啶-3-基)氨基)乙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” is a chemical compound with the molecular formula C16H18N4O . It is listed in several chemical databases and supplier lists .

Synthesis Analysis

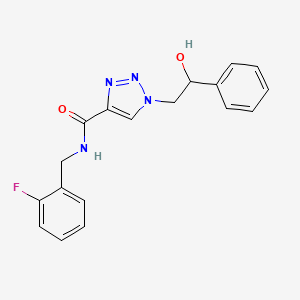

The synthesis of cinnamamides, which includes “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .Molecular Structure Analysis

The molecular structure of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” can be found in various chemical databases . The cinnamamide scaffold, which is present in this compound, is widely used in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .Chemical Reactions Analysis

The synthesis of cinnamamides involves the reaction of methyl cinnamates and phenylethylamines . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” can be found in various chemical databases .科学研究应用

Anticancer Research

(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide: exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Anti-Inflammatory Properties

The compound’s structure suggests anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Preclinical studies have explored its effects on cytokine production and immune responses .

Neuroprotection and Neurodegenerative Diseases

Researchers have investigated the neuroprotective effects of this compound. It shows promise in preserving neuronal function and reducing oxidative stress. Its potential application extends to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. However, more studies are necessary to validate its efficacy .

Antibacterial and Antifungal Activity

Laboratory experiments indicate that (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide possesses antibacterial and antifungal properties. It may inhibit the growth of certain pathogens, making it relevant for developing novel antimicrobial agents .

Cardiovascular Health

The compound’s cardiovascular effects are under investigation. It may impact blood pressure regulation, vascular function, and lipid metabolism. Researchers are exploring its potential as a cardiovascular protective agent .

Chemical Biology and Medicinal Chemistry

In the realm of chemical biology and medicinal chemistry, this compound serves as a valuable scaffold for designing derivatives with enhanced properties. Researchers modify its structure to optimize drug-like characteristics, bioavailability, and target specificity .

Synthetic Methodology and Organic Chemistry

The synthesis of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide involves interesting chemical transformations. Organic chemists study its reactivity, stereochemistry, and reaction mechanisms. Insights gained from its synthesis contribute to broader synthetic methodologies .

安全和危害

属性

IUPAC Name |

(E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-13-7-9-15(20-19-13)17-11-12-18-16(21)10-8-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,20)(H,18,21)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEZBMTUSUOQEP-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)NCCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)

![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)

![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)